molecular formula C13H15F3N2O B5691496 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde

4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde

Cat. No.: B5691496
M. Wt: 272.27 g/mol
InChI Key: MZBCQDVFPZTSRM-UHFFFAOYSA-N
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Description

4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is an organic compound that features a trifluoromethyl group attached to a benzyl ring, which is further connected to a piperazine ring with an aldehyde functional group

Properties

IUPAC Name

4-[[4-(trifluoromethyl)phenyl]methyl]piperazine-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O/c14-13(15,16)12-3-1-11(2-4-12)9-17-5-7-18(10-19)8-6-17/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBCQDVFPZTSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)C(F)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Reaction Conditions: Reactions are typically carried out in organic solvents such as dichloromethane or ethanol, under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

    Oxidation: 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarboxylic acid.

    Reduction: 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbinol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The piperazine ring provides a scaffold for binding to various biological molecules, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-(trifluoromethyl)benzylamine
  • 4-(trifluoromethyl)benzyl bromide
  • 4-(trifluoromethyl)benzyl alcohol

Uniqueness

4-[4-(trifluoromethyl)benzyl]-1-piperazinecarbaldehyde is unique due to the presence of both the trifluoromethyl group and the piperazine ring, which confer distinct chemical and biological properties. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the piperazine ring provides a versatile scaffold for drug design and development .

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